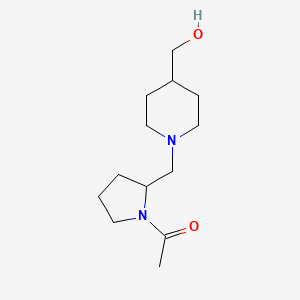![molecular formula C20H24N6O B2819073 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide CAS No. 881083-08-5](/img/structure/B2819073.png)
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a complex organic compound characterized by its unique structural attributes, which make it a subject of interest in various scientific fields. The compound features a pyrazolopyrimidine core, attached to both a dimethylphenyl group and a cyclohexanecarbohydrazide moiety, presenting a multidimensional chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis pathways, leveraging reactions such as cyclization, condensation, and substitution. Starting materials like 2,4-dimethylphenylhydrazine and appropriate pyrazole derivatives are used.
Industrial Production Methods: Industrial production methods involve scalable synthesis routes ensuring high yields and purity. Techniques like crystallization and chromatographic purification are employed post-synthesis to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide.
Reduction: : Involves reducing agents like sodium borohydride.
Substitution: : Involves nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include strong acids and bases for catalytic purposes, organic solvents like dichloromethane for dissolution, and inert atmospheres for sensitive reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, it serves as a building block for synthesizing more complex molecules. Its pyrazolopyrimidine structure is of particular interest for developing new organic compounds.
Biology: Biologically, it exhibits properties that could be harnessed in studying cellular pathways and molecular interactions.
Medicine: In medicine, it holds potential for drug development, especially in targeting specific receptors or enzymes due to its complex structure.
Industry: Industrial applications include its use as an intermediate in synthesizing materials with specific properties for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets. Its structure allows it to bind effectively to certain receptors, influencing pathways such as signal transduction or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds: Compounds like 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share structural similarities.
Highlighting Uniqueness: The unique combination of functional groups in N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide distinguishes it, providing distinct reactivity and a broader spectrum of applications.
Hope you find this deep dive into the compound fascinating. If there's more you'd like to explore about it, let me know!
Properties
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-9-17(14(2)10-13)26-19-16(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,25,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXANGSYQEOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B2818991.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2818992.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
![6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate](/img/structure/B2818995.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)


![3-Bromo-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2819008.png)



![3,4-diaza-5-(tert-butyl)-2-hydroxy-3-((4-methylphenyl)sulfonyl)tricyclo[6.4.0.0<2,6>]dodeca-1(8),4,9,11-tetraen-7-one](/img/structure/B2819013.png)
